molecular formula C12H10ClNO2 B13982219 4-(Pyridin-4-yl)benzoic acid hydrochloride

4-(Pyridin-4-yl)benzoic acid hydrochloride

Katalognummer: B13982219
Molekulargewicht: 235.66 g/mol
InChI-Schlüssel: VGFXUFMWKKSURP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyridin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H9NO2·HCl. It is a derivative of benzoic acid where a pyridine ring is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Pyridin-4-yl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 4-(Pyridin-4-yl)benzoic acid

    Reagent: Hydrochloric acid (HCl)

    Conditions: The reaction is usually conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Pyridin-4-yl)benzoic acid hydrochloride involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Pyridin-3-yl)benzoic acid
  • 4-(Pyridin-2-yl)benzoic acid
  • 3-(Pyridin-4-yl)benzoic acid

Comparison

4-(Pyridin-4-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted applications .

Eigenschaften

Molekularformel

C12H10ClNO2

Molekulargewicht

235.66 g/mol

IUPAC-Name

4-pyridin-4-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);1H

InChI-Schlüssel

VGFXUFMWKKSURP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.